Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate
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Overview
Description
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate typically involves the reaction of 4-methoxybenzaldehyde with hydrazine derivatives, followed by sulfonation and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its corresponding hydrazine or amine derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((phenylmethylene)hydrazino)sulfonyl)benzoate
- Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate
- Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate
Uniqueness
Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 2-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-13-9-7-12(8-10-13)11-17-18-24(20,21)15-6-4-3-5-14(15)16(19)23-2/h3-11,18H,1-2H3/b17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYAOMBTHRGTKK-GZTJUZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145865-87-8 |
Source
|
Record name | Benzoic acid, 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145865878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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